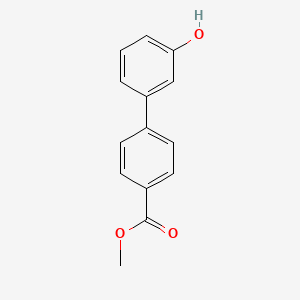

Methyl 4-(3-hydroxyphenyl)benzoate

Description

Methyl 4-(3-hydroxyphenyl)benzoate is a benzoate ester featuring a hydroxyl-substituted phenyl group at the para position of the benzoic acid methyl ester. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name |

methyl 4-(3-hydroxyphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQIQAWUDHGWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404314 | |

| Record name | Methyl 4-(3-hydroxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579511-01-6 | |

| Record name | Methyl 4-(3-hydroxyphenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(3-hydroxyphenyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-hydroxyphenyl)benzoate can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-hydroxyphenyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 4-(3-hydroxyphenyl)benzoate has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. A study highlighted the synthesis of several benzoate derivatives, including this compound, which were evaluated for their antimicrobial efficacy. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Drug Design and Optimization

In the context of drug design, this compound serves as a scaffold for synthesizing more complex molecules. Its structural features allow for modifications that can enhance biological activity. For instance, structure-activity relationship (SAR) studies have indicated that variations in substituents on the aromatic rings can significantly influence the compound's potency against specific biological targets .

Materials Science

Liquid Crystals

this compound is also utilized in the development of liquid crystal materials. The compound's mesogenic properties make it suitable for applications in liquid crystal displays (LCDs). Research has shown that modifications to the alkyl chain length and terminal substituents can significantly impact the thermal and optical properties of liquid crystals derived from this compound .

| Property | Influence of Alkyl Chain Length | Influence of Substituents |

|---|---|---|

| Thermal Stability | Increased with longer chains | Varies by substituent type |

| Optical Clarity | Enhanced by optimal chain length | Affected by steric hindrance |

| Mesogenic Range | Broader with specific lengths | Depends on electronic effects |

Organic Synthesis

Intermediates in Organic Reactions

this compound acts as an important intermediate in organic synthesis. It is used to prepare various functionalized compounds through esterification and other reactions. For example, its derivatives are employed in synthesizing polymers with liquid-crystalline properties, which are crucial for advanced material applications .

Synthetic Pathways

The compound can be synthesized through several pathways, including the reaction of salicylic acid with methyl benzoate under acidic conditions. This reaction pathway not only yields this compound but also provides insights into optimizing yields through varying reaction conditions.

Case Study 1: Antimicrobial Derivative Development

A recent study focused on synthesizing a series of methyl esters derived from 4-hydroxyphenyl benzoates. The researchers tested these compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, suggesting a viable route for developing new antibiotics based on this scaffold .

Case Study 2: Liquid Crystal Applications

In another investigation, researchers explored the use of this compound in creating new liquid crystalline materials for display technologies. By modifying the compound's structure through various substituents, they achieved significant improvements in thermal stability and clarity, demonstrating its potential in commercial LCD applications .

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)benzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Methyl 4-(3-hydroxyphenyl)benzoate include:

*LogP and pKa values estimated from analogous compounds in referenced studies.

Key Observations:

Substituent Impact on Lipophilicity (LogP): Electron-withdrawing groups (e.g., fluoro in Methyl 4-(3-fluoro-4-hydroxyphenyl)benzoate) increase LogP compared to the parent compound due to reduced polarity . Bulky substituents (e.g., piperazine-quinoline in C1) significantly elevate LogP (~4.1), enhancing membrane permeability but reducing aqueous solubility .

Acidity (pKa): The phenolic hydroxyl group in this compound has a pKa ~9.5, similar to derivatives like Methyl 3-formamido-4-hydroxybenzoate (pKa ~8.5). Electron-withdrawing substituents (e.g., fluoro) lower pKa by stabilizing deprotonation .

Biological Activity: Piperazine-linked quinoline derivatives (C1–C7) exhibit antibacterial/anticancer activity, likely due to intercalation or enzyme inhibition . Ureido-substituted analogs (e.g., 4b) show selective aquaporin-3/7 inhibition, with chloro substituents enhancing potency .

Reactivity and Functionalization Potential

- Nitration: Methyl benzoate derivatives undergo nitration at meta/para positions under acidic conditions (HNO₃/H₂SO₄), though yields and regioselectivity depend on substituents. For example, electron-donating groups (e.g., hydroxyl) direct nitration to specific positions .

- Ring-Opening Reactions: Oxirane-containing analogs (e.g., compounds 4–6 in ) can undergo nucleophilic ring-opening with phenylpiperazines to enhance solubility via dihydrochloride salt formation .

Biological Activity

Methyl 4-(3-hydroxyphenyl)benzoate, a compound belonging to the class of phenolic esters, has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a hydroxyl group on the aromatic ring, which influences its reactivity and biological properties. Its chemical structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 272.29 g/mol

The compound's structure allows it to engage in various biochemical interactions, enhancing its potential therapeutic applications.

Antioxidant Properties

Phenolic compounds, including this compound, are known for their antioxidant activity . They can neutralize free radicals, thus preventing cellular damage. A study highlighted that similar compounds exhibit significant antioxidant effects through mechanisms involving hydrogen bonding and hydrophobic interactions with reactive species .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . It can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. The modulation of these pathways can lead to therapeutic benefits in conditions like arthritis and cardiovascular diseases .

Antimicrobial Activity

The compound has shown promise in antimicrobial activity , particularly against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit growth. Comparative studies have demonstrated that this compound exhibits stronger antimicrobial properties than some of its structural analogs .

Cytotoxic Effects

In vitro studies have revealed that this compound can induce cytotoxicity in cancer cell lines. For instance, it has been observed to inhibit the proliferation of HeLa cells, suggesting its potential as an anticancer agent . The mechanism involves the activation of apoptotic pathways, leading to programmed cell death.

Target Interactions

This compound interacts with various biological targets due to its phenolic structure. The primary mechanisms include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, altering their function.

- Hydrophobic Interactions : The aromatic rings facilitate hydrophobic interactions with lipid membranes or protein pockets.

Biochemical Pathways

The compound is synthesized through the shikimate and phenylpropanoid pathways in plants, which are crucial for producing many bioactive phenolic compounds . Its metabolic pathways may involve phase I and phase II reactions, impacting its bioavailability and efficacy.

Table 1: Summary of Biological Activities

Research Insights

- Antioxidant Study : A comparative analysis showed that this compound exhibited a DPPH scavenging effect comparable to established antioxidants like ascorbic acid .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of several pathogenic bacteria at concentrations lower than those required for traditional antibiotics .

- Cancer Research : A study focusing on the cytotoxic effects revealed that treatment with this compound led to increased levels of apoptotic markers in cancerous cells compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.